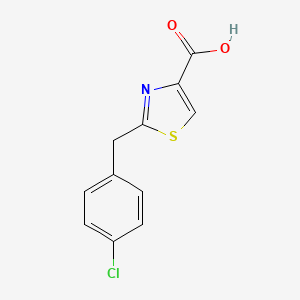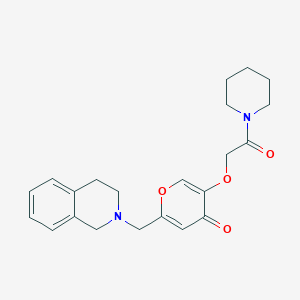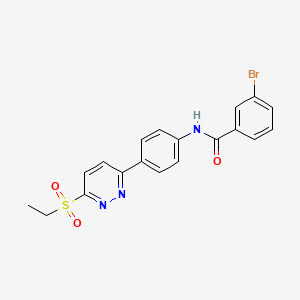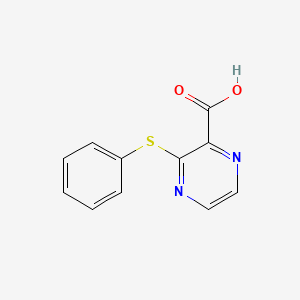
(3AS,4S,7R,7aS)-2-benzylhexahydro-1H-4,7-(epiminomethano)isoindole-1,3(2H)-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple chiral centers, indicated by the stereochemical descriptors (3AS,4S,7R,7aS). It belongs to the class of isoindole diones, which are heterocyclic compounds containing an isoindole unit fused with a dione moiety. The presence of a benzyl group suggests potential for interaction with biological molecules, possibly making it a candidate for pharmaceutical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do offer insights into the synthesis of related compounds. For instance, the first paper discusses the synthesis of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives, which are structurally related to the target compound . The oxidation process described, using periodic acid or lead(IV) acetate, could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoindole diones, as described in the second paper, typically features planar groups that are oriented at specific angles to each other . This planarity and orientation can affect the molecule's interactions with other compounds and its overall chemical reactivity. The precise angles and planarity in the target compound would need to be determined through X-ray crystallography or computational modeling to fully understand its structural characteristics.
Chemical Reactions Analysis
Isoindole diones are known to participate in various chemical reactions due to their reactive dione moiety. The interactions described in the second paper, such as weak C—H∙∙∙O interactions and C—H∙∙∙π interactions, are indicative of the types of non-covalent interactions that could influence the reactivity of the target compound . These interactions could play a role in the compound's behavior in chemical reactions, including potential biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its molecular structure. The planarity and orientation of its groups, as well as the presence of chiral centers, would affect its melting point, solubility, and optical activity. The exact properties would need to be determined experimentally. The presence of a benzyl group could also influence the compound's lipophilicity, which is an important factor in drug design.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Convenient Synthesis of Polysubstituted Isoindole-1,3-dione Analogues : Research outlines the synthesis of new isoindole-1,3-dione derivatives, highlighting methods such as epoxidation, cis-hydroxylation, and microwave-assisted reactions. These processes illustrate the compound's utility in creating complex molecular structures useful in various chemical studies (Tan et al., 2014).
- Structural Characterization through X-ray Diffraction : Detailed structural analysis of isoindole-1,3-dione derivatives provides insights into the molecular architecture, aiding in the understanding of its chemical behavior and potential applications (Struga et al., 2007).
Photophysical Properties
- Fluorescence Quenching and Enhancement : Studies on nitrogen-containing fluorophores related to isoindole-1,3-dione reveal solvent-dependent fluorescence emission, highlighting its potential in developing fluorescent probes and materials for scientific research (Tamuly et al., 2006).
Advanced Material Development
- Photophysical Behavior of Chromophores : Research on the synthesis and study of isoindole-based chromophores explores their photophysical properties in different solvents. Such compounds are of interest for applications in materials science, particularly in light-emitting devices and sensors (Deshmukh & Sekar, 2015).
Chemical Reactivity and Modification
- Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Demonstrates the versatility of isoindole-1,3-dione derivatives in chemical synthesis, providing a foundation for developing new compounds with potential pharmacological or material science applications (Tan et al., 2016).
Mécanisme D'action
Target of action
Similar compounds have been evaluated for their anti-hiv-1 activity , suggesting that they may interact with proteins involved in the HIV-1 replication cycle.
Mode of action
Given their potential anti-HIV-1 activity , these compounds might inhibit key enzymes in the HIV-1 replication cycle, such as reverse transcriptase or protease.
Result of action
The synthesized compounds were evaluated for their cytotoxicity and anti-HIV-1 activity in MT-4 cells
Propriétés
IUPAC Name |
(1R,2S,6S,7S)-4-benzyl-4,8-diazatricyclo[5.2.2.02,6]undecane-3,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c19-15-13-11-6-7-12(17-8-11)14(13)16(20)18(15)9-10-4-2-1-3-5-10;/h1-5,11-14,17H,6-9H2;1H/t11-,12-,13-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQVTUDVDBKN-YXCQRQMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1CN2)C(=O)N(C3=O)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)
![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)


![Methyl 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B2527055.png)
![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)

![N-(4-chlorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2527062.png)
![1-(2-Fluoroethyl)-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2527064.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
